molecular formula C13H11ClO B14362268 2-Chloro-4'-methoxy-1,1'-biphenyl CAS No. 92023-24-0

2-Chloro-4'-methoxy-1,1'-biphenyl

Cat. No.: B14362268
CAS No.: 92023-24-0
M. Wt: 218.68 g/mol
InChI Key: DJMHGMILJZMMSQ-UHFFFAOYSA-N
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Description

2-Chloro-4’-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a chlorine atom attached to one ring and a methoxy group attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4’-methoxy-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is highly efficient.

Another method involves the electrophilic aromatic substitution reaction, where a chlorinated biphenyl undergoes substitution with a methoxy group . This reaction requires the presence of a strong electrophile and a suitable solvent to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of 2-Chloro-4’-methoxy-1,1’-biphenyl often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4’-methoxy-1,1’-biphenyl is unique due to the presence of both chlorine and methoxy groups, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

92023-24-0

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

IUPAC Name

1-chloro-2-(4-methoxyphenyl)benzene

InChI

InChI=1S/C13H11ClO/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,1H3

InChI Key

DJMHGMILJZMMSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2Cl

Origin of Product

United States

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